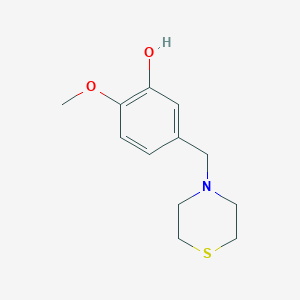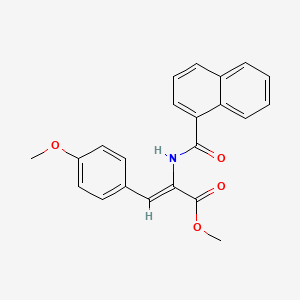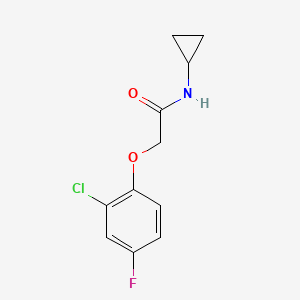
N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzofuran ring, the introduction of the methyl and methoxyethyl groups, and the formation of the carboxamide group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the benzofuran ring. The presence of the aromatic ring could result in resonance structures, contributing to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxamide group could be involved in reactions with acids or bases, and the ether group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Scientific Research Applications
Biomedical Applications: Hydrogel Formation
Hydrogels are polymers capable of retaining significant amounts of water, making them highly sought after in biomedical applications. The compound can be utilized in the synthesis of hydrogels that mimic the biphasic nature of biological systems. These hydrogels can be tailored for tissue engineering, providing a scaffold that supports cell growth and mimics the extracellular matrix due to their biocompatibility and biodegradability .
Cancer Research: Niche-Mimicking Polymers
In cancer research, specifically targeting pancreatic cancer stem cells (CSCs), niche-mimicking polymer hydrogels can be developed using this compound. These hydrogels can recreate the complex microenvironment of CSCs, which is crucial for understanding and developing treatments against highly drug-resistant cancer cells .
Drug Delivery Systems: Smart Hydrogels
The compound’s ability to form part of smart hydrogels that respond to external stimuli like pH, temperature, and mechanical force makes it valuable in creating drug delivery systems. These systems can release medication in response to specific physiological conditions, improving the efficacy and reducing side effects .
Sensing Applications: Responsive Polymers
Incorporating this compound into polymers that change properties in response to environmental stimuli can lead to the development of advanced sensors. These sensors could be used for monitoring various biological and chemical processes, providing real-time data crucial for diagnostics and research .
Regenerative Medicine: Injectable Hydrogels
The compound’s role in forming injectable hydrogels can significantly impact regenerative medicine. These hydrogels can be administered minimally invasively and then solidify in situ, providing a matrix for tissue regeneration and healing .
Environmental Remediation: Pollutant Removal
Hydrogels containing this compound can be engineered to remove pollutants from water sources. Their high water content and customizable surface properties allow them to absorb and isolate harmful substances, aiding in environmental cleanup efforts .
Energy Storage: Polymer Electrolytes
In the field of energy storage, this compound can contribute to the development of polymer electrolytes for batteries and supercapacitors. These electrolytes can offer improved safety and performance over traditional liquid electrolytes .
Catalysis: Support Materials
Lastly, the compound can be used to create support materials for catalysts. These materials can enhance the efficiency and selectivity of chemical reactions, which is beneficial for industrial processes and sustainable chemistry initiatives .
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-10-5-3-4-6-11(10)17-12(9)13(15)14-7-8-16-2/h3-6H,7-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCUYVDOWOXCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-bromo-3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B4852908.png)

![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4852923.png)
![methyl 3-({[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4852938.png)

![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4852944.png)
![methyl 4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B4852950.png)
![1-[(3-phenylpropyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4852957.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4852962.png)
![5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B4852965.png)

![2-{1-isopropyl-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B4852980.png)
![5-(3-bromo-4-fluorobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4852994.png)